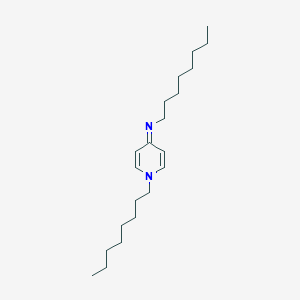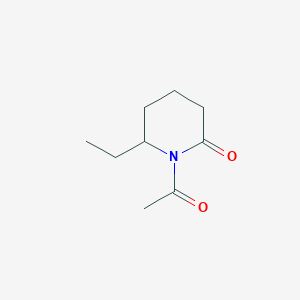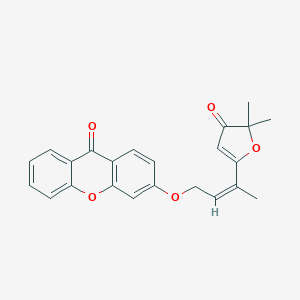
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride, commonly known as Procaine hydrochloride, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1905 by the German chemist Alfred Einhorn, and since then, it has been extensively studied for its pharmacological properties.
Mecanismo De Acción
Procaine hydrochloride acts by blocking the sodium channels in the cell membrane, which prevents the propagation of nerve impulses. This leads to a loss of sensation in the area where the drug is applied.
Biochemical and Physiological Effects:
Procaine hydrochloride has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and inhibiting the growth of cancer cells. It has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Procaine hydrochloride in lab experiments include its low toxicity, ease of use, and ability to produce reliable results. However, its limitations include its short duration of action and the potential for allergic reactions in some individuals.
Direcciones Futuras
There are several future directions for research on Procaine hydrochloride. One area of interest is its potential use as a drug delivery system for various drugs, including insulin and anticancer agents. Another area of research is the development of new formulations of Procaine hydrochloride that can prolong its duration of action and reduce the risk of allergic reactions. Additionally, the use of Procaine hydrochloride in combination with other drugs for the treatment of various diseases is an area of ongoing investigation.
Métodos De Síntesis
Procaine hydrochloride is synthesized by the reaction of p-aminobenzoic acid ethyl ester with diethylaminoethanol in the presence of hydrogen chloride gas. The resulting compound is then purified by recrystallization from water.
Aplicaciones Científicas De Investigación
Procaine hydrochloride has been extensively studied for its pharmacological properties, including its local anesthetic, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use as a drug delivery system for various drugs, including insulin and anticancer agents.
Propiedades
Número CAS |
102489-61-2 |
|---|---|
Nombre del producto |
2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride |
Fórmula molecular |
C15H25ClN2OS |
Peso molecular |
316.9 g/mol |
Nombre IUPAC |
diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2OS.ClH/c1-4-17(5-2)10-11-19-12-15(18)16-14-9-7-6-8-13(14)3;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H |
Clave InChI |
XDYQRFIMJNNIMJ-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1C.[Cl-] |
SMILES canónico |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1C.[Cl-] |
Sinónimos |
diethyl-[2-[(2-methylphenyl)carbamoylmethylsulfanyl]ethyl]azanium chlo ride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)








![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)



